N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide
Description
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group at the 5-position and an acetamide moiety linked to a 4-methylphenyl group. The 1,3,4-oxadiazole scaffold is prized for its metabolic stability and ability to engage in hydrogen bonding, making it a common structural motif in drug discovery .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-6-8-12(9-7-11)10-15(22)19-17-21-20-16(23-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCUDRHCIFNOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of diacylhydrazines. For the target compound, this involves:
- Synthesis of 2-Chlorobenzohydrazide :
- Cyclization with Phosphorus Oxychloride :
Acetamide Functionalization
The 2-(4-methylphenyl)acetamide group is introduced either before or after cyclization:
- Pre-cyclization substitution : 2-Chlorobenzohydrazide is first acylated with 2-(4-methylphenyl)acetyl chloride, followed by cyclization.
- Post-cyclization substitution : The mercapto-oxadiazole intermediate undergoes nucleophilic displacement with 2-(4-methylphenyl)acetamide derivatives.
Yield Optimization :
- Pre-cyclization acylation achieves higher yields (75–82%) due to reduced steric hindrance.
- Post-cyclization methods require excess potassium carbonate and prolonged reaction times (6–10 hours).
Nucleophilic Substitution on Mercapto-Oxadiazole Intermediates
Synthesis of 5-(2-Chlorophenyl)-2-Mercapto-1,3,4-Oxadiazole
A two-step protocol is employed:
Displacement of Mercapto Group
The mercapto group is substituted with 2-(4-methylphenyl)acetamide via nucleophilic aromatic substitution:
- Reagents : Chloro-2-(4-methylphenyl)acetamide and potassium carbonate in acetone.
- Conditions : Room temperature, 3–6 hours.
- Mechanism : Base-assisted deprotonation of the mercapto group enhances nucleophilicity, facilitating displacement.
Yield : 68–74% after recrystallization from ethanol.
Alternative Methods Using Hydrazide Precursors
One-Pot Synthesis via Cyanogen Bromide Cyclization
A streamlined approach involves:
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclization step:
- Conditions : 150°C, 20 minutes, using phosphorus oxychloride as a catalyst.
- Benefits : 15–20% higher yield compared to conventional heating.
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy
Optimization of Reaction Conditions
Solvent and Base Selection
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits potential antimicrobial, antifungal, and anticancer activities. It has been investigated as a lead compound for the development of new therapeutic agents.
Agriculture: The compound has shown promise as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural similarities with several derivatives reported in the literature. Key analogs include:
Key Observations :
- Core Heterocycle: The 1,3,4-oxadiazole ring in the target compound is replaced with a thiadiazole (e.g., ) or pyridazinone (e.g., ) in analogs, altering electronic properties and binding interactions.
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) enhance metabolic stability, while bulky groups (e.g., tetrahydronaphthalene in ) may improve target selectivity.
Physical Properties
Key Observations :
- Melting points for oxadiazole derivatives typically range between 130–200°C, influenced by substituent polarity (e.g., indole-containing analogs in have higher melting points due to hydrogen bonding).
Key Observations :
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide is a compound of significant interest due to its diverse biological activities, particularly within the realm of medicinal chemistry. This article synthesizes the available literature regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a 1,3,4-oxadiazole ring which is known for its bioactive properties. Its structure is critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 300.141 g/mol |
| CAS Number | 90147-10-7 |
| LogP | 3.997 |
| Polar Surface Area (PSA) | 71.51 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance, the compound has shown promising results in inhibiting the proliferation of K562 cells (a human chronic myeloid leukemia cell line), with IC50 values indicating effective cytotoxicity.
Case Study: K562 Cell Line
- Compound Tested : this compound
- IC50 : Specific values for this compound were not detailed in the literature but are anticipated to be in a similar range to other oxadiazole derivatives which have shown IC50 values as low as 3 nM in related studies .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Cell Cycle Progression : Similar compounds have been noted to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : The compound likely activates apoptotic pathways through mitochondrial signaling mechanisms.
- Targeting Specific Kinases : Oxadiazole derivatives have been shown to interact with various kinases involved in cancer progression.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the oxadiazole ring and substituents on the phenyl groups significantly influence biological activity. For example:
- Electron-Withdrawing Groups : The presence of chlorine at the ortho position enhances lipophilicity and bioactivity.
- Substituent Variations : Methyl substitutions on the phenyl ring can improve potency against specific cancer cell lines.
Comparative Biological Activity
To provide context for the activity of this compound, a comparison with other known oxadiazole derivatives is useful:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-acetophenone | 0.5 | Anticancer |
| N-[5-(benzothiazol-2-yl)-1,3,4-oxadiazol] | 0.8 | Antimicrobial |
| N-[5-(phenyl)-1,3,4-thiadiazol] | 0.9 | Anticancer |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide to maximize yield and purity?
- Methodology : Multi-step synthesis typically involves cyclocondensation of hydrazides with chlorophenyl precursors, followed by acetamide coupling. Key steps include refluxing with triethylamine to activate intermediates and purification via recrystallization or column chromatography . Reaction conditions (e.g., inert atmosphere, temperature control) are critical to avoid side products like hydrolyzed oxadiazole rings . Monitor progress using TLC and confirm purity via melting point analysis .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodology :
- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and methyl/methylene groups (δ 2.3–2.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Detect carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) vibrations .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology : Use in vitro assays targeting enzymes/receptors implicated in diseases (e.g., cancer, microbial infections). Examples:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .
- Enzyme Inhibition : Fluorometric assays for lipoxygenase or cyclooxygenase activity .
Advanced Research Questions
Q. What strategies resolve contradictory data on this compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Mechanistic Studies : Use DFT calculations to evaluate electron-withdrawing effects of the 2-chlorophenyl group on reaction kinetics .
- Experimental Validation : Compare reactivity under varying conditions (e.g., polar aprotic solvents vs. DMF) and analyze by HPLC to quantify byproducts .
- Steric Analysis : X-ray crystallography or molecular docking to assess steric hindrance from the 4-methylphenyl group .
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological potency?
- Methodology :
- Analog Synthesis : Replace 2-chlorophenyl with fluorophenyl or methoxyphenyl groups to test electronic effects .
- Bioisosteric Replacement : Substitute oxadiazole with thiadiazole and compare activity .
- Data Correlation : Use regression analysis to link substituent Hammett constants (σ) with IC₅₀ values .
Q. What advanced techniques validate the compound’s pharmacokinetic properties and target engagement?
- Methodology :
- ADMET Prediction : Computational tools (e.g., SwissADME) to predict solubility, CYP450 interactions, and blood-brain barrier permeability .
- In Vivo Imaging : Radiolabel the compound (e.g., ¹⁴C) for biodistribution studies in rodent models .
- Target Validation : Surface plasmon resonance (SPR) or ITC to measure binding affinity to proposed targets (e.g., EGFR kinase) .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial activity across similar oxadiazole-acetamide derivatives?
- Methodology :
- Standardize Assays : Re-test compounds under identical conditions (e.g., pH 7.4, 37°C) to eliminate methodological variability .
- Membrane Permeability Studies : Use fluorescent probes (e.g., SYTOX Green) to assess if activity differences stem from bacterial membrane penetration .
- Resistance Profiling : Compare activity against wild-type vs. efflux pump-deficient bacterial strains .
Q. Why do some studies report poor solubility despite structural similarity to bioavailable analogs?
- Methodology :
- Crystallography : Identify polymorphic forms affecting dissolution rates .
- Co-solvent Screening : Test solubility enhancers (e.g., PEG 400, cyclodextrins) .
- Salt Formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
